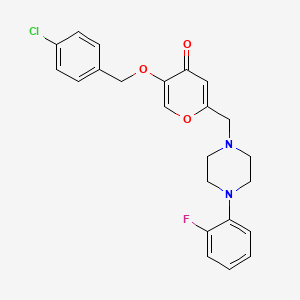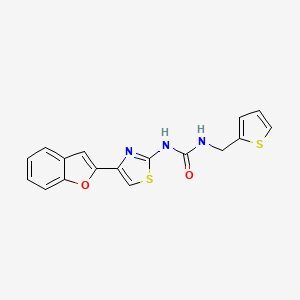
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
The synthesis of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Chemical Reactions Analysis
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Cycloaddition: The compound can participate in (3 + 2) cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Common reagents and conditions used in these reactions include mild bases like sodium bicarbonate, metal catalysts such as copper(I) or ruthenium(II), and various solvents depending on the specific reaction . Major products formed from these reactions include substituted isoxazoles and other heterocyclic compounds.
Scientific Research Applications
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine can be compared with other similar compounds, such as:
5-amino-3-(tert-butyl)isoxazole: This compound shares a similar isoxazole core but differs in the substitution pattern, leading to different biological activities and applications.
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: This compound is another isoxazole derivative with potential therapeutic applications, particularly as an FLT3 inhibitor for treating acute myeloid leukemia.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXRYJANPLPISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352530-20-1 |
Source


|
| Record name | 2-(5-tert-butyl-1,2-oxazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2674398.png)
![Imidazo[2,1-b]thiazol-3-ylmethanol](/img/structure/B2674403.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2674404.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2674405.png)
![ETHYL 4-(4-METHYLPHENYL)-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2674406.png)
![1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2674409.png)

![3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2674411.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2674412.png)
![1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2674414.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2674417.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B2674419.png)
![2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide](/img/structure/B2674420.png)
